![molecular formula C20H16N2O6 B2388907 2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923139-31-5](/img/structure/B2388907.png)
2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic compound that belongs to the class of furochromones. It has been extensively studied in the field of medicinal chemistry due to its various biological activities.
Aplicaciones Científicas De Investigación
Sequential Colorimetric Recognition
A study highlights the design and synthesis of a chemo-sensor based on asymmetric coumarin-conjugated naphthol groups for the selective colorimetric detection of Cu2+ ions in aqueous solutions. This sensor exhibits a visible color change from yellow to orange upon the presence of Cu2+, demonstrating the compound's application in environmental monitoring and chemical sensing (Jo et al., 2014).
Novel Synthesis Approaches
Research has developed efficient methods for synthesizing substituted furo[3,2-c]chromen-4-ones through a four-component reaction. This synthesis involves a sequential Michael addition and nucleophilic addition, indicating the compound's utility in creating biologically relevant structures (Zhou et al., 2013).
Biological Activities
Studies on coordination compounds of similar structures have revealed their potential antimicrobial and cytotoxic activities. For example, compounds synthesized from 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes showed marginal antimicrobial activity but good cytotoxic activity (Aiyelabola et al., 2017).
Catalytic Applications
Research into novel polystyrene-supported catalysts for Michael additions, using related compounds, underscores the importance of these structures in facilitating environmentally friendly chemical synthesis. This research not only advances the synthesis of valuable pharmaceuticals but also emphasizes the role of such compounds in developing sustainable catalytic processes (Alonzi et al., 2014).
Antibacterial Effects
The synthesis and characterization of new derivatives of 4-hydroxy-chromen-2-one have demonstrated significant antibacterial activity. These findings highlight the compound's potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Propiedades
IUPAC Name |
2-(2-methoxyethylamino)-3-(3-nitrophenyl)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-26-10-9-21-19-16(12-5-4-6-13(11-12)22(24)25)17-18(28-19)14-7-2-3-8-15(14)27-20(17)23/h2-8,11,21H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKFBKSUYUAULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

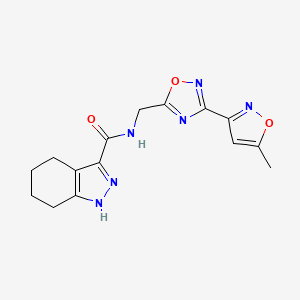

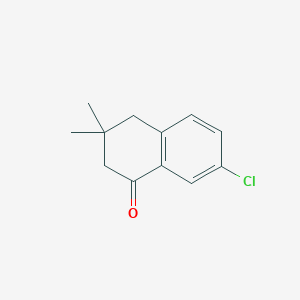
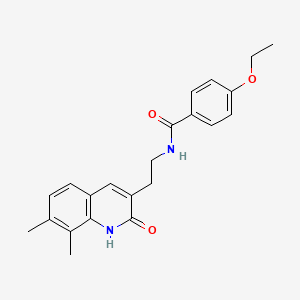

![ethyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2388832.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2388835.png)
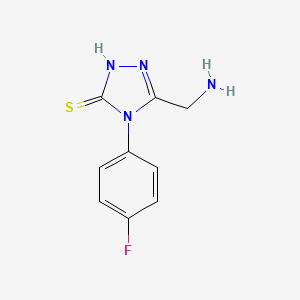
![2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2388837.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2388838.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2388839.png)
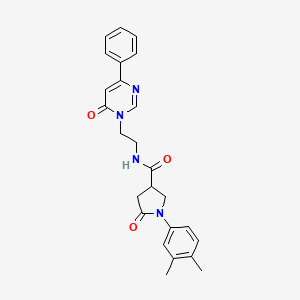
![N-(3-Methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2388847.png)